1-(Benzo[d]oxazol-2-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and -5, by inhibiting their activities
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these kinases . These pathways play crucial roles in various physiological processes, including cardiovascular function
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on GRK-2 and -5 . By inhibiting these kinases, the compound can potentially modulate cardiovascular function . .
Biochemical Analysis
Biochemical Properties
1-(Benzo[d]oxazol-2-yl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions includes binding to active sites of enzymes, which can lead to inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity . This compound can inhibit or activate enzymes by binding to their active sites, which in turn affects downstream signaling pathways and gene expression. Furthermore, it can interact with transcription factors, leading to changes in the expression of target genes. These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation . In in vitro studies, it has been observed that the compound remains stable for a certain period before undergoing degradation. Long-term effects on cellular function have also been noted, with prolonged exposure leading to alterations in cell viability and function. These findings underscore the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, toxic or adverse effects have been observed, including cellular damage and impaired organ function. These dosage-dependent effects highlight the need for careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For instance, it has been found to affect the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in certain cellular compartments, affecting its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes. The subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol typically involves the cyclization of 2-aminophenol with piperidin-3-ol under specific reaction conditions. One common method includes the use of a base such as potassium hydroxide in a methanolic solution, followed by the addition of carbon disulfide to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives, while substitution reactions can introduce various functional groups to the piperidine ring.
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Comparison with Similar Compounds
- **1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride
- 2-(Benzo[d]oxazol-2-yl)piperidine
- 3-(Benzo[d]oxazol-2-yl)piperidine
Uniqueness: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is unique due to its specific structural configuration, which combines the properties of both benzoxazole and piperidine rings
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGSJIYAWSFJAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.